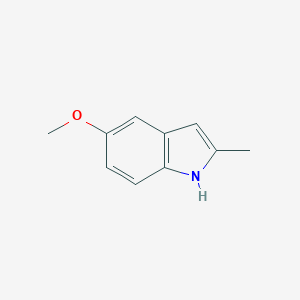
5-甲氧基-2-甲基吲哚
描述
5-Methoxy-2-methylindole, also known as 5-Methoxy-2-methylindole, is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methoxy-2-methylindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63817. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methoxy-2-methylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-methylindole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吲哚喹喔啉的合成
5-甲氧基-2-甲基吲哚: 被用作缩合反应合成吲哚喹喔啉的反应物 。这些化合物因其潜在的药理活性而备受关注,包括抗菌、抗肿瘤和抗炎特性。
烷基吲哚的制备
该化合物在通过Ir催化的还原烷基化制备烷基吲哚中用作反应物 。烷基吲哚在药物化学中具有重要应用,特别是作为合成各种治疗剂的中间体。
芳基化反应
5-甲氧基-2-甲基吲哚: 用于使用乙酸钯催化剂的芳基化反应 。芳基化是形成药物开发和材料科学中使用的复杂分子的关键步骤。
对映选择性傅克烷基化
该化合物参与对映选择性傅克烷基化 。该反应对于在有机分子中创建手性中心至关重要,这对于生产对映体纯的药物至关重要。
环戊吲哚酮的立体选择性合成
它也是通过[3+2]环戊缩合反应进行环戊吲哚酮的立体选择性合成的反应物 。环戊吲哚酮是有机合成中的重要骨架,可以导致生物活性分子。
髓过氧化物酶 (MPO) 的抑制
作为吲哚衍生物,5-甲氧基-2-甲基吲哚已被证明是髓过氧化物酶 (MPO) 氯化活性的有效抑制剂 。MPO 抑制是炎症性疾病的治疗靶点。
抗炎合成
该化合物用于芳基乙酸抗炎剂的代谢合成 。芳基乙酸是一类非甾体抗炎药 (NSAID),在临床上得到广泛应用。
有机溶剂溶解度
5-甲氧基-2-甲基吲哚: 可溶于甲醇等有机溶剂,这有利于其在各种化学反应和过程中使用 。
作用机制
Target of Action
5-Methoxy-2-methylindole (5MeO2MeIn) is an indole derivative that has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO) . MPO is an enzyme that plays a crucial role in the immune response by producing hypochlorous acid from hydrogen peroxide and chloride anion .
Mode of Action
It is known that 5meo2mein inhibits the chlorinating activity of mpo, potentially by binding to the active site of the enzyme and preventing the formation of hypochlorous acid .
Biochemical Pathways
5MeO2MeIn is involved in the metabolic synthesis of arylacetic acid anti-inflammatory synthesis . Arylacetic acids are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting the production of prostaglandins, which are mediators of inflammation .
Pharmacokinetics
It is known that the compound is used as a reactant in various chemical reactions, including the preparation of indolylquinoxalines, alkylindoles, and arylacetic acids .
Result of Action
In the context of jellyfish polyps, 5MeO2MeIn has been shown to induce strobilation, a process by which polyps transform into juvenile medusae . This process is triggered by the exposure of polyps to 5MeO2MeIn, resulting in the formation of ephyrae, the juvenile stage of medusae .
Action Environment
The action of 5MeO2MeIn can be influenced by environmental factors. For instance, in the case of jellyfish polyps, the concentration of 5MeO2MeIn and the duration of exposure can significantly affect the rate of strobilation . Specifically, exposure to 0.7–1.25 µM 5MeO2MeIn for 4 hours has been found to be a viable and efficient alternative to cooling to induce strobilation in polyps .
安全和危害
生化分析
Biochemical Properties
5-Methoxy-2-methylindole plays a crucial role in biochemical reactions, particularly as an inhibitor of myeloperoxidase (MPO). MPO is an enzyme found in neutrophils and monocytes that produces hypochlorous acid from hydrogen peroxide and chloride ions during the immune response. By inhibiting MPO, 5-Methoxy-2-methylindole can reduce the production of hypochlorous acid, thereby modulating inflammatory responses . Additionally, 5-Methoxy-2-methylindole is involved in the metabolic synthesis of arylacetic acid, which has anti-inflammatory properties .
Cellular Effects
5-Methoxy-2-methylindole has been shown to influence various cellular processes. In particular, it has been used to induce strobilation in jellyfish polyps, a process where polyps transform into juvenile medusae. This compound triggers strobilation by interacting with cellular signaling pathways that regulate the development and differentiation of polyps . Furthermore, 5-Methoxy-2-methylindole’s inhibitory effect on MPO can impact cell signaling pathways involved in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of 5-Methoxy-2-methylindole involves its interaction with myeloperoxidase (MPO). By binding to MPO, 5-Methoxy-2-methylindole inhibits the enzyme’s chlorinating activity, reducing the production of hypochlorous acid . This inhibition can modulate inflammatory responses and protect cells from oxidative damage. Additionally, 5-Methoxy-2-methylindole’s role in the metabolic synthesis of arylacetic acid involves its participation in enzymatic reactions that produce anti-inflammatory compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-2-methylindole have been observed to change over time. For instance, when used to induce strobilation in jellyfish polyps, the compound’s effectiveness and the survival rates of the resulting ephyrae can vary depending on the concentration and duration of exposure . Higher concentrations of 5-Methoxy-2-methylindole have been associated with increased deformities and lower survival rates of ephyrae . These temporal effects highlight the importance of optimizing dosage and exposure conditions in experimental settings.
Dosage Effects in Animal Models
The effects of 5-Methoxy-2-methylindole in animal models can vary with different dosages. In studies involving jellyfish polyps, varying concentrations of 5-Methoxy-2-methylindole have been used to induce strobilation. Higher concentrations have been associated with increased deformities and lower survival rates of ephyrae, while lower concentrations have shown more favorable outcomes . These findings suggest that careful dosage optimization is crucial to achieving desired effects while minimizing adverse outcomes.
Metabolic Pathways
5-Methoxy-2-methylindole is involved in metabolic pathways that produce arylacetic acid, an anti-inflammatory compound . The compound’s interaction with enzymes in these pathways facilitates the synthesis of arylacetic acid, which can modulate inflammatory responses. Additionally, 5-Methoxy-2-methylindole’s role as an MPO inhibitor can influence metabolic flux and metabolite levels by reducing the production of hypochlorous acid .
Transport and Distribution
The transport and distribution of 5-Methoxy-2-methylindole within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of 5-Methoxy-2-methylindole is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 5-Methoxy-2-methylindole can impact its activity and function. The compound’s interactions with specific targeting signals and post-translational modifications can direct it to particular compartments or organelles within the cell . These localization patterns can influence the compound’s effectiveness in modulating biochemical reactions and cellular processes.
属性
IUPAC Name |
5-methoxy-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWGLJOQFUMFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148115 | |
| Record name | 5-Methoxy-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-74-0 | |
| Record name | 5-Methoxy-2-methylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-2-methylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)


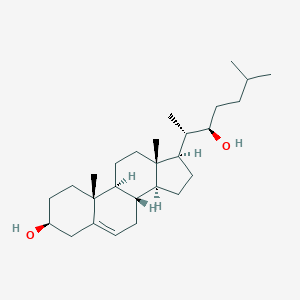
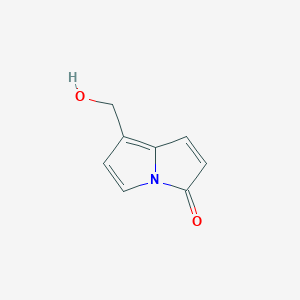
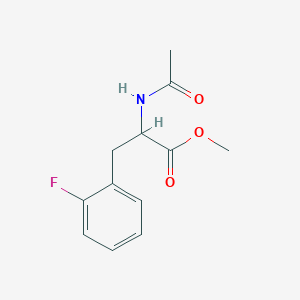
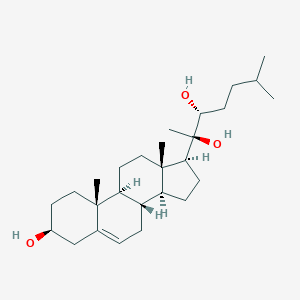
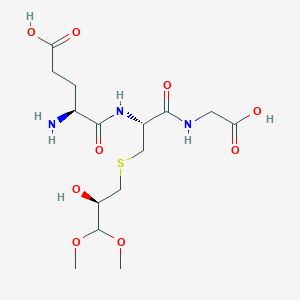
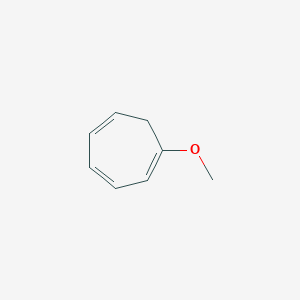
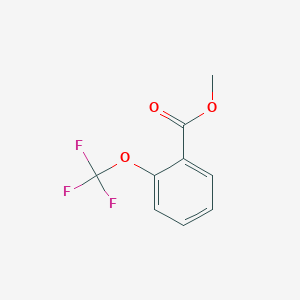
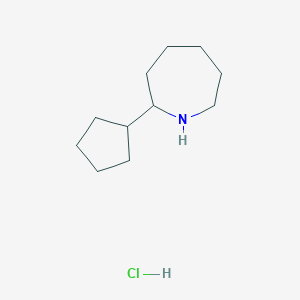
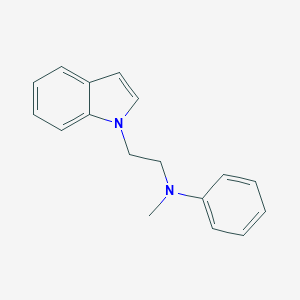
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)
